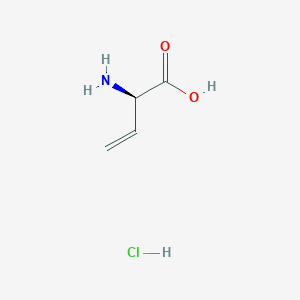

(R)-2-Aminobut-3-enoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-2-Aminobut-3-enoic acid hydrochloride is an organic compound that belongs to the class of amino acids It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Aminobut-3-enoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-Aminobut-3-enoic acid.

Reaction Conditions: The reaction conditions often involve the use of hydrochloric acid to convert the free amino acid into its hydrochloride salt form. This process may require controlled temperature and pH conditions to ensure the desired product is obtained.

Purification: After the reaction, the product is purified using techniques such as crystallization or chromatography to obtain the pure ®-2-Aminobut-3-enoic acid hydrochloride.

Industrial Production Methods

In an industrial setting, the production of ®-2-Aminobut-3-enoic acid hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality standards.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Aminobut-3-enoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted amino acids.

Wissenschaftliche Forschungsanwendungen

®-2-Aminobut-3-enoic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its role in various biological processes and as a potential therapeutic agent.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of ®-2-Aminobut-3-enoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as a substrate or inhibitor for enzymes, affecting various metabolic pathways. Its chiral nature allows it to interact selectively with biological molecules, leading to specific physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-Aminobut-3-enoic acid hydrochloride: The enantiomer of ®-2-Aminobut-3-enoic acid hydrochloride, with similar chemical properties but different biological activities.

2-Aminobutyric acid hydrochloride: A similar compound with a different carbon chain length.

3-Aminobutyric acid hydrochloride: Another related compound with a different position of the amino group.

Uniqueness

®-2-Aminobut-3-enoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer and other similar compounds

Biologische Aktivität

(R)-2-Aminobut-3-enoic acid hydrochloride, also known as (2R)-2-aminobut-3-enoic acid hydrochloride, is an organic compound with significant biological activity, particularly in the context of neurotransmitter biosynthesis and metabolic pathways. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C₄H₇ClN₄O₂

- Molecular Weight : 137.57 g/mol

- InChI Key : DGDXDTSUVOEPFK-AENDTGMFSA-N

This compound's structure includes a vinyl group and is a derivative of glycine, which allows it to participate in various biochemical reactions.

Biological Activities

This compound exhibits several notable biological activities:

- Neurotransmitter Precursor : It serves as a precursor in the synthesis of neurotransmitters, particularly gamma-aminobutyric acid (GABA), which plays a crucial role in inhibitory neurotransmission in the central nervous system.

- Enzyme Interaction : Preliminary studies suggest that this compound may interact with enzymes involved in neurotransmission, potentially influencing synaptic plasticity and neuronal signaling pathways.

- Metabolic Pathways : Its structural similarity to other amino acids allows it to participate in various metabolic pathways, contributing to amino acid metabolism and nitrogen balance in organisms.

The mechanisms through which this compound exerts its biological effects include:

- Competitive Inhibition : It may act as a competitive inhibitor for certain enzymes involved in amino acid metabolism, thereby modulating the availability of substrates for neurotransmitter synthesis.

- Receptor Modulation : There is evidence suggesting that this compound may modulate neurotransmitter receptors, influencing their activity and the overall excitability of neurons.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and potential biological implications of related compounds:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| (S)-2-Aminobut-3-enoic acid hydrochloride | 75266-38-5 | 1.00 |

| (S)-2-Aminopropanoic acid hydrochloride | 6003-05-0 | 0.76 |

| (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride | 201469-31-0 | 0.74 |

| 3-butenoic acid, 2-amino-, hydrochloride | 302-72-7 | 0.72 |

| 2-aminoacrylic acid hydrochloride | 56-41-7 | 0.72 |

The unique stereochemistry and functional groups of this compound allow it to engage in distinct biochemical pathways compared to its analogs, particularly due to its vinyl group which may lead to different reactivity profiles and biological effects.

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activities of this compound:

- Neuropharmacological Studies : Research has demonstrated its potential role in modulating GABAergic transmission, which could have implications for treating neurological disorders such as epilepsy and anxiety disorders.

- Metabolic Studies : Investigations into its metabolic pathways have shown that it can influence nitrogen metabolism, making it a candidate for further research in nutritional biochemistry.

- Synthetic Applications : The compound's versatility in organic synthesis has been explored for developing novel pharmaceuticals, particularly those targeting neurological conditions.

Eigenschaften

IUPAC Name |

(2R)-2-aminobut-3-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c1-2-3(5)4(6)7;/h2-3H,1,5H2,(H,6,7);1H/t3-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDXDTSUVOEPFK-AENDTGMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.